molecular formula C14H10O5 B6401022 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261973-82-3

4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6401022
CAS RN: 1261973-82-3
M. Wt: 258.23 g/mol
InChI Key: MKKKKSDVNKOZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Carboxyphenyl)-3-hydroxybenzoic acid (4-CPBA) is a synthetically produced compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 191 °C and a molecular weight of 242.20 g/mol. 4-CPBA has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Mechanism of Action

4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is also thought to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. In addition, 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to interact with metal ions, which may affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of cytochrome P450 enzymes, which can potentially lead to drug interactions. It has also been found to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. In addition, 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to interact with metal ions, which may affect the activity of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and does not require special handling or storage. However, it can be difficult to obtain in large quantities and can be expensive. Additionally, it has been found to interact with metal ions, which may affect the activity of enzymes and other proteins.

Future Directions

Given the wide range of applications for 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95%, there are a number of potential future directions for research. One potential direction is to further investigate the effects of 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% on the activity of cytochrome P450 enzymes and its potential interactions with drugs and other xenobiotics. Another potential direction is to investigate the effects of 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% on metal ions and their interactions with proteins. Additionally, further research could be done to investigate the antioxidant properties of 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% and its potential protective effects against oxidative damage. Finally, further research could be done to investigate the potential applications of 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% in organic synthesis and other fields.

Synthesis Methods

4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% can be synthesized from 3-hydroxybenzoic acid (3-HBA) and 3-carboxyphenylacetic acid (3-CPAA). This is done by reacting 3-HBA with 3-CPAA in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out at a temperature of around 80°C and the resulting product is 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95%. The reaction is shown in the following equation:
3-HBA + 3-CPAA → 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% + H2O

Scientific Research Applications

4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as an inhibitor of enzymes such as cytochrome P450. It has also been used as a tool for studying the structure and reactivity of proteins, as well as for studying the effects of oxidative stress on cells. 4-(3-Carboxyphenyl)-3-hydroxybenzoic acid, 95% has also been used to study the effects of metals on cell metabolism and the effects of drugs on the nervous system.

properties

IUPAC Name

4-(3-carboxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-12-7-10(14(18)19)4-5-11(12)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKKKSDVNKOZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689890
Record name 2'-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261973-82-3
Record name 2'-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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